

Genevant CL1 LNP Outperforms Alternatives in Non-Human Primate Studies

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Compound of Interest

Compound Name: *Genevant CL1 monohydrochloride*

Cat. No.: *B15137535*

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Vancouver, BC – December 9, 2025 – New comparative data demonstrates the superior performance of Genevant Sciences' proprietary CL1 lipid nanoparticle (LNP) platform in non-human primate (NHP) models. The findings position CL1 as a leading technology for the delivery of RNA-based therapeutics, offering enhanced potency and a favorable safety profile compared to established alternatives.

Genevant's CL1 LNP, also referred to as Lipid 10 in foundational publications, has shown significant advantages in preclinical studies. Research conducted in non-human primates, the most predictive animal model for human clinical outcomes, indicates that the CL1 platform is well-tolerated and effective for repeat dosing. This performance is critical for the development of therapies for chronic diseases that require long-term treatment.

A key study highlights that LNPs formulated with a CL1-like lipid (Lipid 10) demonstrated superior gene silencing and were better tolerated than those using the benchmark lipid, DLin-MC3-DMA.^[1] While direct head-to-head quantitative data in NHPs is emerging, the collective evidence underscores the potential of the CL1 platform.

Comparative Performance Insights

To provide a clear comparison for researchers, scientists, and drug development professionals, the following tables summarize key performance indicators of different LNP platforms in non-human primates.

LNP Formulation	Animal Model	Dose	Key Findings	Reference
Genevant CL1 (Lipid 10)	Cynomolgus Monkey	Not specified	Well-tolerated with repeat dosing.	[1]
DLin-MC3-DMA	Cynomolgus Monkey	0.03 - 0.3 mg/kg	Rapid migration from injection site, induction of inflammatory markers (IL-1RA, IL-15, CCL-1, IL-6).	
DOG-IM4	Cynomolgus Monkey	Not specified	Persistence at the injection site, lower inflammatory response compared to DLin-MC3-DMA.	
SM-102	Non-human primate	Not specified	Safety and immunogenicity evaluated for COVID-19 vaccine development.	
ALC-0315	Non-human primate	Not specified	Safety and immunogenicity evaluated for COVID-19 vaccine development.	

Experimental Methodologies

The validation of LNP performance in non-human primates involves rigorous experimental protocols to ensure the accuracy and reproducibility of the findings. Below are representative methodologies for key experiments.

Non-Human Primate Intravenous LNP Administration and Analysis

Objective: To assess the in vivo efficacy, biodistribution, and safety of LNP-formulated mRNA in non-human primates.

Animal Model: Cynomolgus monkeys are typically used due to their physiological similarity to humans.

LNP Formulation: LNPs are prepared by microfluidic mixing of an ethanol phase containing the ionizable lipid (e.g., CL1, DLin-MC3-DMA), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid with an aqueous phase containing the mRNA cargo buffered at a low pH. The resulting LNPs are then purified and buffer-exchanged.

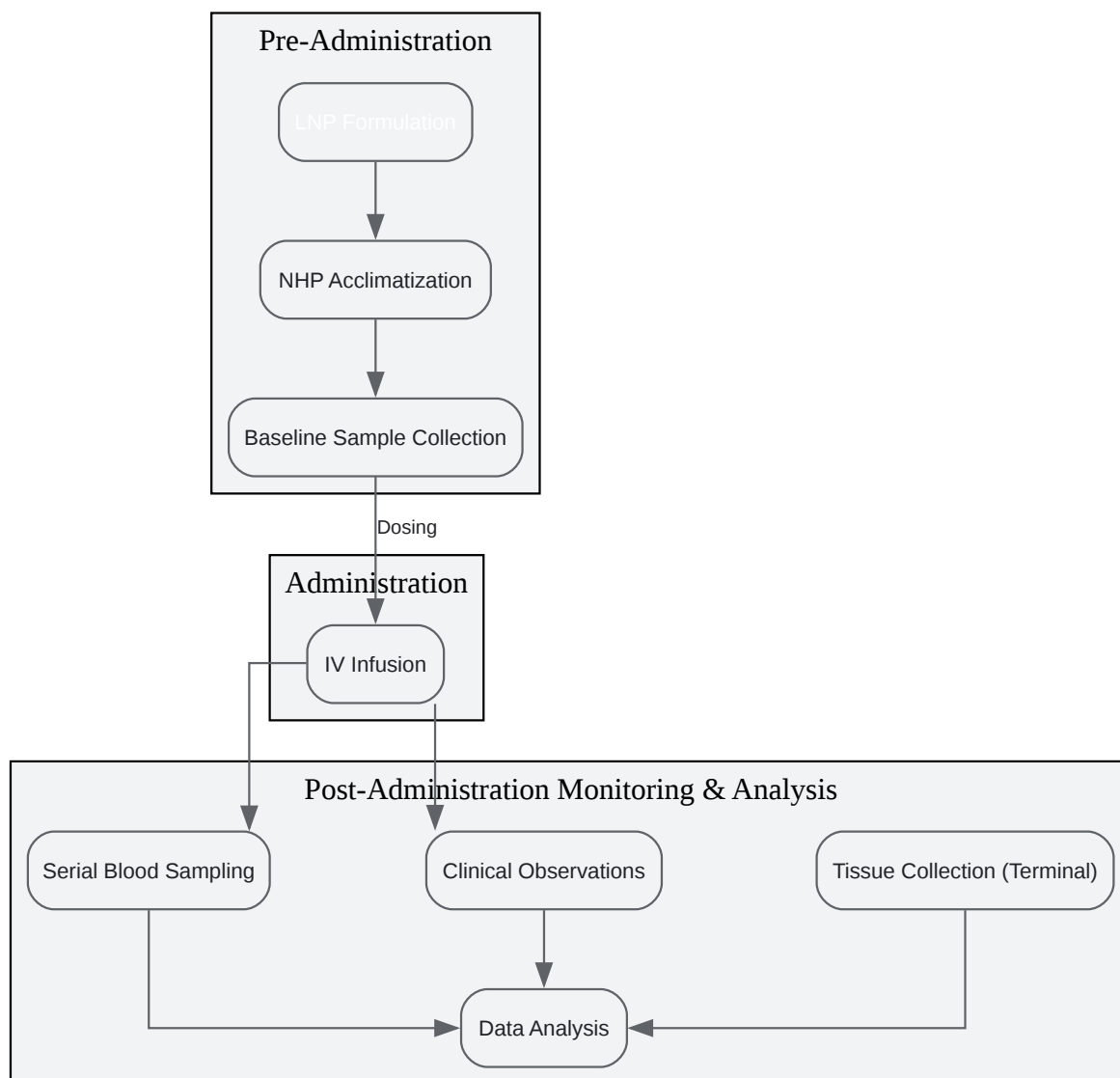
Administration:

- **Route:** Intravenous (IV) infusion is a common route for systemic delivery.
- **Dose:** Dosing regimens vary depending on the study but are typically in the range of 0.1 to 1.0 mg/kg of mRNA.
- **Frequency:** Studies may involve a single dose or repeat dosing (e.g., weekly) to evaluate long-term efficacy and safety.

Sample Collection and Analysis:

- **Blood:** Serial blood samples are collected to analyze plasma for protein expression (e.g., via ELISA), LNP lipid levels (e.g., via LC-MS), and safety markers (e.g., liver enzymes, cytokines).
- **Tissues:** At the end of the study, tissues (e.g., liver, spleen, lymph nodes) are harvested to assess biodistribution of the LNP and mRNA, as well as for histological examination to evaluate safety.

Workflow for In Vivo LNP Performance Evaluation in Non-Human Primates



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Experimental workflow for NHP studies.

Signaling Pathways in LNP-mediated mRNA Delivery

The successful delivery of mRNA by LNPs involves a series of cellular events, from uptake to protein expression. The ionizable lipid component of the LNP is crucial for endosomal escape, a key step in this pathway.

Cellular Uptake and Endosomal Escape Pathway



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LNP cellular delivery pathway.

The superior performance of Genevant's CL1 platform in non-human primates marks a significant advancement in the field of RNA therapeutics. The combination of enhanced potency and a favorable safety profile suggests that CL1-based LNPs could be instrumental in the development of a new generation of effective and safe medicines for a wide range of diseases.

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References

- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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